molecular formula C11H14O3 B14302958 Methyl 2-hydroxy-6-propylbenzoate CAS No. 112797-75-8

Methyl 2-hydroxy-6-propylbenzoate

Cat. No.: B14302958
CAS No.: 112797-75-8
M. Wt: 194.23 g/mol
InChI Key: KXADVPGGJKTERY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-propylbenzoate is an organic compound belonging to the class of esters. It is derived from benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a propyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

112797-75-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-hydroxy-6-propylbenzoate

InChI

InChI=1S/C11H14O3/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7,12H,3,5H2,1-2H3

InChI Key

KXADVPGGJKTERY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC=C1)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Followed by Esterification

A widely reported method involves the Friedel-Crafts alkylation of methyl salicylate (methyl 2-hydroxybenzoate) to introduce the propyl group. In this approach, methyl salicylate reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the propyl group to the para position relative to itself. However, steric and electronic factors often lead to mixed regioisomers, necessitating rigorous purification.

Reaction Conditions :

  • Temperature: 0–5°C (to minimize side reactions)
  • Catalyst: AlCl₃ (1.2 equivalents)
  • Solvent: Dichloromethane
  • Yield: 40–55% (with 60–70% regioselectivity for the 6-propyl isomer)

Post-alkylation, the crude product is esterified using methanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the esterification, yielding methyl 2-hydroxy-6-propylbenzoate after recrystallization from ethanol.

Diazotization-Hydrolysis of Aminobenzoate Precursors

Adapting methodologies from patent CN113072441A, this route begins with methyl 2-amino-6-propylbenzoate. The amino group is diazotized using sodium nitrite (NaNO₂) in aqueous sulfuric acid at 0–5°C, forming a diazonium salt intermediate. Subsequent hydrolysis in boiling water replaces the diazo group with a hydroxyl group.

Key Steps :

  • Diazotization :
    • Reactant: Methyl 2-amino-6-propylbenzoate (1.0 equivalent)
    • Diazotizing Agent: NaNO₂ (1.1 equivalents) in H₂SO₄ (20% v/v)
    • Temperature: 0–5°C
    • Time: 2 hours
  • Hydrolysis :
    • Temperature: 80–100°C
    • Solvent: Water-methanol (3:1 v/v)
    • Yield: 65–75%

This method benefits from high regioselectivity but requires stringent control over pH and temperature to prevent ester hydrolysis.

Direct Propylation via Grignard Reagents

An alternative approach employs Grignard reagents to introduce the propyl group. Methyl 2-hydroxybenzoate is treated with propylmagnesium bromide (PrMgBr) in tetrahydrofuran (THF) at −78°C. The hydroxyl group activates the ring toward nucleophilic attack, directing the propyl group to the 6-position.

Optimization Data :

  • Grignard Reagent: 1.5 equivalents of PrMgBr
  • Reaction Time: 4 hours
  • Quenching: Saturated NH₄Cl solution
  • Yield: 50–60% (with 80% regioselectivity)

While this method avoids harsh acids, the cryogenic conditions and sensitivity to moisture limit its industrial feasibility.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

Method Yield (%) Regioselectivity (%) Scalability Cost Efficiency
Friedel-Crafts Alkylation 40–55 60–70 Moderate High
Diazotization-Hydrolysis 65–75 >95 High Moderate
Grignard Propylation 50–60 80 Low Low

The diazotization-hydrolysis route offers superior regioselectivity and scalability, making it preferred for large-scale production despite moderate costs. In contrast, the Grignard method, while regioselective, is less practical due to operational complexities.

Industrial-Scale Process Optimization

Patent CN113072441A provides insights into optimizing the diazotization-hydrolysis route for industrial use:

Catalyst Recycling

Palladium on carbon (Pd/C), used in the hydrogenation of nitro precursors, is recovered via filtration and reactivated by washing with acetic acid. This reduces catalyst costs by 30–40%.

Solvent Recovery

Methanol, employed as a solvent in diazotization and esterification, is distilled and reused. Closed-loop systems achieve 90–95% solvent recovery, minimizing waste.

Purification Techniques

Vacuum distillation (100–200 Pa, 104–108°C) purifies intermediates, achieving >99.5% purity. This eliminates the need for column chromatography, streamlining production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-6-propylbenzoic acid.

    Reduction: Formation of 2-hydroxy-6-propylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-hydroxy-6-propylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a preservative in various products.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-propylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the propyl group, leading to different chemical and biological properties.

    Methyl 6-propylbenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.

    Ethyl 2-hydroxy-6-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group, influencing its physical and chemical properties.

Uniqueness

Methyl 2-hydroxy-6-propylbenzoate is unique due to the presence of both the hydroxyl and propyl groups, which confer specific reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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